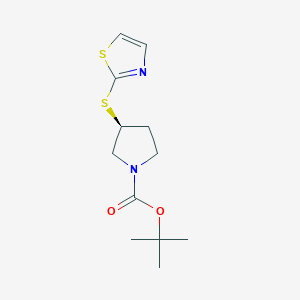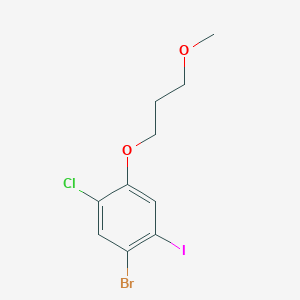
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with a 3-methoxypropoxy group. This compound is of interest due to its unique structure, which allows for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene typically involves multi-step reactions starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the 3-methoxypropoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene depends on its specific application
Electrophilic Substitution: The halogen atoms can act as electrophiles, facilitating reactions with nucleophiles.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
- 3-Bromoiodobenzene
Uniqueness
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is unique due to the presence of multiple halogen atoms and a 3-methoxypropoxy group, which allows for diverse chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H11BrClIO2 |
|---|---|
Poids moléculaire |
405.45 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H11BrClIO2/c1-14-3-2-4-15-10-6-9(13)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
Clé InChI |
OPRRKGDYNJZJLD-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=CC(=C(C=C1Cl)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


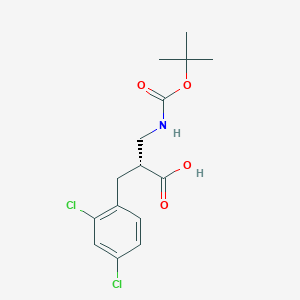





![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
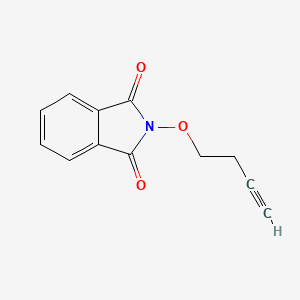
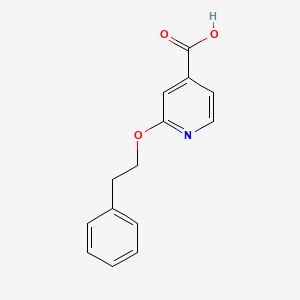
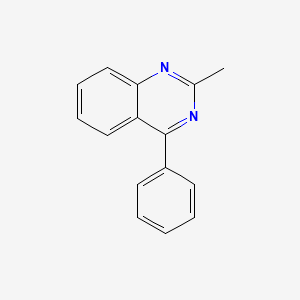
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
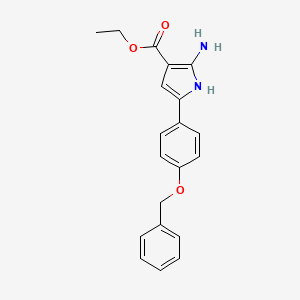
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)
